molecular formula C3H7BrClNO B6213225 N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride CAS No. 2307429-24-7

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride

Cat. No.: B6213225
CAS No.: 2307429-24-7
M. Wt: 188.5
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Description

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H7BrClNO. It is an organic compound that features a bromine atom attached to a prop-2-en-1-yl group, which is further bonded to a hydroxylamine group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopropene with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted products.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The bromine atom and hydroxylamine group play crucial roles in its reactivity and binding affinity, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride
  • N-(2-fluoroprop-2-en-1-yl)hydroxylamine hydrochloride
  • N-(2-iodoprop-2-en-1-yl)hydroxylamine hydrochloride

Uniqueness

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable reagent in various synthetic and research applications.

Properties

CAS No.

2307429-24-7

Molecular Formula

C3H7BrClNO

Molecular Weight

188.5

Purity

95

Origin of Product

United States

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